2,4,5-Trichlorothioanisole CAS number and properties
2,4,5-Trichlorothioanisole CAS number and properties
An In-depth Technical Guide to 2,4,5-Trichlorothioanisole
Introduction
2,4,5-Trichlorothioanisole, also known as methyl 2,4,5-trichlorophenyl sulfide, is a halogenated aromatic sulfide. While not a household name, this compound serves as a crucial and versatile intermediate in synthetic organic chemistry. Its specific substitution pattern—three chlorine atoms on the benzene ring and a methylthio group—provides a unique combination of reactivity and structural foundation. This makes it a valuable building block for the synthesis of more complex molecules, including agrochemicals and, significantly, pharmacologically active compounds. For researchers and professionals in drug development, understanding the properties, synthesis, and reactivity of such intermediates is paramount for the rational design of novel chemical entities. This guide provides a comprehensive technical overview of 2,4,5-Trichlorothioanisole, from its fundamental properties to its practical application in a laboratory setting.
Section 1: Chemical Identity and Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of its application in research. These properties dictate storage conditions, solvent selection, and reaction setup.
Core Identification
The fundamental identifiers for 2,4,5-Trichlorothioanisole are summarized below.
| Identifier | Data | Source(s) |
| CAS Number | 4163-78-4 | |
| Molecular Formula | C₇H₅Cl₃S | |
| Molecular Weight | 227.53 g/mol | |
| IUPAC Name | 1,2,4-Trichloro-5-(methylthio)benzene | |
| Synonyms | Methyl 2,4,5-Trichlorophenyl Sulfide, 2,4,5-Trichlorophenyl Methyl Sulfide |
Physical and Chemical Properties
The physical state and solubility are critical for designing experimental protocols.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder/solid | |
| Melting Point | 60-62 °C | |
| Boiling Point | Not precisely determined, estimated >200 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane, chloroform, and acetone. | |
| Purity | Typically available at >99% (GC) |
Section 2: Spectroscopic Profile
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¹H-NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region (around 7.0-7.8 ppm), corresponding to the two non-equivalent protons on the benzene ring. A sharp singlet would appear further upfield (around 2.5 ppm), corresponding to the three protons of the methyl (-SCH₃) group.
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¹³C-NMR: The carbon NMR spectrum would show seven distinct signals: four for the aromatic carbons (two substituted with chlorine, one with the methylthio group, and one with hydrogen), one for the methyl carbon, and two for the remaining chlorinated aromatic carbons.
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion (M⁺) peak at m/z 226/228/230, reflecting the characteristic isotopic pattern of a molecule containing three chlorine atoms. A prominent fragment would likely correspond to the loss of the methyl group (M-15).
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Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching peaks for the aromatic and methyl groups, C=C stretching for the aromatic ring, and strong C-Cl stretching vibrations in the fingerprint region.
Section 3: Synthesis and Mechanism
2,4,5-Trichlorothioanisole is typically synthesized via the nucleophilic substitution of a suitable precursor. A common and reliable method is the methylation of 2,4,5-trichlorothiophenol.
Synthetic Workflow: S-Methylation of 2,4,5-Trichlorothiophenol
The underlying principle of this synthesis is the deprotonation of the acidic thiol proton to form a potent thiolate nucleophile, which then attacks an electrophilic methylating agent.
Caption: Synthesis workflow for 2,4,5-Trichlorothioanisole.
Causality in Experimental Design
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Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the thiophenol (pKa ≈ 6-7) but not so strong that it promotes side reactions. Using a stronger base like sodium hydroxide (NaOH) is also effective. The base's role is exclusively to generate the nucleophilic thiolate anion.
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Choice of Methylating Agent: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are excellent electrophiles for this S-methylation. They feature a good leaving group (I⁻ or CH₃SO₄⁻) and an electrophilic methyl carbon, facilitating a rapid Sₙ2 reaction.
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Choice of Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal. These solvents can dissolve the ionic intermediates (the thiolate salt) but do not participate in the reaction (i.e., they don't have acidic protons). This environment maximizes the nucleophilicity of the thiolate, accelerating the Sₙ2 reaction.
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Purification: As the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water) is a highly effective method for purification, yielding a product with high purity.
Section 4: Reactivity and Applications in Drug Discovery
The true value of 2,4,5-Trichlorothioanisole for drug development lies in its potential for further chemical modification. The methylthio group (-SCH₃) is not merely a static feature; it is a functional handle that can be readily oxidized, and the chlorinated aromatic ring provides a scaffold for building more complex structures.
Key Reactive Sites
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Sulfur Atom: The sulfur atom is nucleophilic and can be oxidized to form the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃). This transformation is highly significant in medicinal chemistry as it drastically alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which can be used to fine-tune a drug candidate's pharmacokinetic profile.
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Aromatic Ring: While heavily substituted, the two hydrogens on the ring can potentially be replaced through electrophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms makes this challenging. More commonly, the entire substituted ring is used as a foundational block.
Role as a Precursor in Heterocyclic Synthesis
Many FDA-approved drugs contain heterocyclic rings (rings with atoms other than carbon, such as nitrogen and sulfur).[1] The 2,4,5-trichloro substitution pattern can be a key element in the synthesis of certain bioactive molecules. For instance, derivatives of 1,2,4-triazole and thiazole, which are known for a wide range of biological activities including anticancer and antimicrobial effects, can be synthesized from precursors bearing specific halogenation patterns.[1] 2,4,5-Trichlorothioanisole serves as a readily available starting material to introduce this specific phenylthio moiety into a larger, more complex molecular architecture.
Experimental Protocol: Oxidation to Methyl 2,4,5-Trichlorophenyl Sulfoxide
This protocol details the controlled oxidation of the thioether to a sulfoxide, a common step in modifying a molecule's properties for drug development.
Objective: To synthesize methyl 2,4,5-trichlorophenyl sulfoxide via controlled oxidation.
Materials:
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2,4,5-Trichlorothioanisole (1.0 eq)
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Meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq)
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Dichloromethane (DCM) as solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Magnetic stirrer, round-bottom flask, separatory funnel, ice bath
Procedure:
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Dissolution: Dissolve 2,4,5-Trichlorothioanisole (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
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Rationale: Cooling the reaction prevents over-oxidation to the sulfone and controls the exothermic nature of the reaction. DCM is an excellent solvent that is inert to the oxidizing agent.
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Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred solution over 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Rationale: Using a slight excess of m-CPBA ensures complete consumption of the starting material. Slow addition is crucial for temperature control. TLC allows for real-time monitoring to avoid the formation of the sulfone byproduct.
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Quenching: Once the starting material is consumed (as indicated by TLC), quench the reaction by adding saturated sodium thiosulfate solution to destroy any remaining m-CPBA. Then, add saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
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Rationale: Quenching is a critical safety and purification step. Sodium thiosulfate reduces peroxides, and sodium bicarbonate removes the acidic byproduct, simplifying purification.
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Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Separate the organic layer.
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Rationale: This washing sequence removes water-soluble impurities and byproducts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure methyl 2,4,5-trichlorophenyl sulfoxide.
Section 5: Safety and Handling
Proper handling of halogenated organic compounds is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.
GHS Hazard Summary
While a specific, harmonized GHS classification for this exact compound is not universally available, data for structurally similar compounds like chlorinated anilines and phenols suggest the following potential hazards.
| Hazard Type | GHS Classification (Anticipated) | Pictogram |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | ❗ |
| Skin Irritation | Causes skin irritation. | ❗ |
| Eye Irritation | Causes serious eye irritation. | ❗ |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | 🌳 |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment:
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Gloves: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use safety glasses with side shields or goggles.
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Lab Coat: A standard lab coat is required.
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Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.
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Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Due to its aquatic toxicity, do not allow it to enter drains or waterways.
Conclusion
2,4,5-Trichlorothioanisole is a specialized chemical intermediate whose utility is defined by its unique structure. For scientists in drug discovery and fine chemical synthesis, it represents a well-defined building block containing a specific, electronically-modified aromatic ring. Its straightforward synthesis and the reactivity of its sulfur center make it an adaptable precursor for creating more elaborate molecules with potential biological activity. A thorough understanding of its properties, handling requirements, and reactive potential is key to leveraging this compound effectively and safely in a research and development setting.
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